Midazolam 2,5-Dioxide-d6
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Overview
Description
Midazolam 2,5-Dioxide-d6 is a deuterated analog of Midazolam, a short-acting benzodiazepine. This compound is characterized by the presence of six deuterium atoms, which makes it a stable isotope-labeled compound. It is primarily used in research settings to study the pharmacokinetics and metabolism of Midazolam.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Midazolam 2,5-Dioxide-d6 involves several steps, starting from the basic structure of MidazolamOne common method involves the use of deuterated reagents in the synthesis process to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure the purity and stability of the compound. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Midazolam 2,5-Dioxide-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert it back to its parent compound.
Substitution: Various substitution reactions can occur, especially involving the deuterium atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions to ensure the stability of the deuterium atoms .
Major Products Formed
The major products formed from these reactions include various metabolites of Midazolam, which are studied for their pharmacological effects .
Scientific Research Applications
Midazolam 2,5-Dioxide-d6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Midazolam under different conditions.
Biology: Helps in understanding the metabolic pathways of Midazolam in biological systems.
Medicine: Used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of Midazolam.
Industry: Employed in the development of new drugs and in quality control processes.
Mechanism of Action
Midazolam 2,5-Dioxide-d6 exerts its effects by binding to the benzodiazepine receptors on the postsynaptic GABA neurons. This enhances the inhibitory effect of GABA on neuronal excitability by increasing the permeability of neuronal membranes to chloride ions. This leads to hyperpolarization and inhibition of neuronal activity .
Comparison with Similar Compounds
Similar Compounds
Midazolam: The parent compound, which is not deuterated.
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its longer duration of action compared to Midazolam.
Uniqueness
Midazolam 2,5-Dioxide-d6 is unique due to the presence of deuterium atoms, which makes it a valuable tool in research for studying the pharmacokinetics and metabolism of Midazolam without altering its pharmacological properties .
Properties
CAS No. |
1215321-98-4 |
---|---|
Molecular Formula |
C18H13ClFN3O2 |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
8-chloro-3,4,4-trideuterio-6-(2-fluorophenyl)-2,5-dioxido-1-(trideuteriomethyl)imidazo[1,5-a][1,4]benzodiazepine-2,5-diium |
InChI |
InChI=1S/C18H13ClFN3O2/c1-11-21(24)9-13-10-22(25)18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-9H,10H2,1H3/i1D3,9D,10D2 |
InChI Key |
WBIWFQPWSUQUEA-PKRPFQJCSA-N |
Isomeric SMILES |
[2H]C1=C2C([N+](=C(C3=C(N2C(=[N+]1[O-])C([2H])([2H])[2H])C=CC(=C3)Cl)C4=CC=CC=C4F)[O-])([2H])[2H] |
Canonical SMILES |
CC1=[N+](C=C2N1C3=C(C=C(C=C3)Cl)C(=[N+](C2)[O-])C4=CC=CC=C4F)[O-] |
Origin of Product |
United States |
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